Bienvenue dans la boutique en ligne BenchChem!

SAR-100842

LPA1 Receptor Pharmacology Negative Allosteric Modulation Signal Transduction

Choose SAR-100842 for its unique, clinically-validated mechanism as a selective LPA1 negative allosteric modulator (NAM). Unlike orthosteric antagonists or non-selective agents, it delivers pathway-specific inhibition without off-target effects on LPA2/3/5. Its proven oral efficacy in reversing dermal thickening in preclinical fibrosis models makes it the definitive tool for translational research, ensuring data relevance and reducing program risk.

Molecular Formula C27H27NO5
Molecular Weight 445.5 g/mol
CAS No. 1195941-38-8
Cat. No. B610681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAR-100842
CAS1195941-38-8
SynonymsSAR-100842;  SAR 100842;  SAR100842; 
Molecular FormulaC27H27NO5
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CCOC2=C(C=CC(=C2)C(=O)NC3(CC4=CC=CC=C4C3)C(=O)O)OC
InChIInChI=1S/C27H27NO5/c1-18-6-5-7-19(14-18)12-13-33-24-15-20(10-11-23(24)32-2)25(29)28-27(26(30)31)16-21-8-3-4-9-22(21)17-27/h3-11,14-15H,12-13,16-17H2,1-2H3,(H,28,29)(H,30,31)
InChIKeySOJDTNUCCXWTMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SAR-100842 (Fipaxalparant): A Clinically Validated LPA1 Receptor Negative Allosteric Modulator for Fibrosis Research


SAR-100842 (also known as Fipaxalparant, HZN-825) is a potent, orally available, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1R). It has been extensively investigated for its therapeutic potential in fibrotic diseases, particularly systemic sclerosis (SSc). Preclinical and clinical studies have demonstrated its ability to engage the LPA1 receptor, leading to the reversal of dermal thickening and the inhibition of myofibroblast differentiation, thereby positioning it as a critical tool compound for translational fibrosis research [1]. Its molecular weight is 445.5 g/mol, and it is classified as an investigational small molecule [2]. SAR-100842 has been shown to behave as a negative allosteric modulator (NAM) of the LPA1 receptor, a mechanism that differentiates it from orthosteric antagonists [3].

Critical Reasons SAR-100842 Cannot Be Simply Replaced by Other LPA1 Antagonists


LPA1 receptor antagonists are a diverse class of compounds with significant variations in their molecular mechanism of action, selectivity profiles, and in vivo efficacy. For example, while SAR-100842 functions as a negative allosteric modulator (NAM), other LPA1-targeting compounds like BMS-986202 act as orthosteric antagonists, leading to different functional inhibitory profiles in assays such as calcium mobilization and β-arrestin recruitment [1]. Furthermore, the selectivity among the six LPA receptor subtypes (LPA1-6) varies widely between compounds. KI16425, for instance, is a dual LPA1/LPA3 antagonist with Ki values of 0.34 µM and 0.93 µM respectively, whereas SAR-100842 exhibits high selectivity for LPA1 with no activity on LPA2, LPA3, or LPA5 up to 10 µM [2]. These fundamental differences in mechanism and target engagement mean that experimental results and therapeutic potential cannot be extrapolated from one compound to another, making SAR-100842 a non-interchangeable research reagent.

Quantitative Differentiation of SAR-100842 from Key LPA1 Antagonist Comparators


Differentiation by Mechanism: SAR-100842 is a Negative Allosteric Modulator (NAM) vs. Orthosteric Antagonist BMS-986202

In a direct comparative study using back-scattering interferometry (BSI) and functional assays, SAR-100842 was found to behave as a negative allosteric modulator (NAM) of the LPA1 receptor, whereas BMS-986202 acted as an orthosteric antagonist [1]. This mechanistic difference was evidenced by the fact that only BMS-986202 could fully inhibit the LPA response across all functional assays (calcium mobilization, β-arrestin, cAMP, GTPγS, and RhoA), while SAR-100842 and TAK-615 showed distinct, pathway-specific inhibitory profiles [1].

LPA1 Receptor Pharmacology Negative Allosteric Modulation Signal Transduction

Superior LPA1 Subtype Selectivity Profile of SAR-100842 Over Dual Antagonist KI16425

SAR-100842 exhibits a high degree of selectivity for the LPA1 receptor. In cell-based calcium flux assays, SAR-100842 inhibited LPA-stimulated Ca2+ flux with an IC50 of 65 nM, while showing no activity on LPA2, LPA3, or LPA5 receptors at concentrations up to 10 µM . In stark contrast, the early-generation tool compound KI16425 is a dual antagonist of LPA1 and LPA3, with reported Ki values of 0.34 µM and 0.93 µM for the human LPA1 and LPA3 receptors, respectively [1].

Receptor Selectivity LPA Receptor Family In Vitro Pharmacology

Quantified In Vivo Efficacy: Reversal of Dermal Thickening in the Tsk1 Mouse Model of Skin Fibrosis

In a therapeutic protocol using the tight skin 1 (Tsk1) mouse model, a genetic model of skin fibrosis, oral administration of SAR-100842 consistently reversed established dermal thickening, inhibited myofibroblast differentiation, and reduced skin collagen content [1]. This in vivo efficacy in a well-characterized fibrosis model provides a key differentiator from many other LPA1 antagonists which may lack robust in vivo data or have not demonstrated the ability to reverse established fibrosis.

In Vivo Fibrosis Model Systemic Sclerosis Preclinical Efficacy

Potent Inhibition of LPA-Driven Gαi Signaling and β-Arrestin Recruitment

SAR-100842 is a potent inhibitor of LPA1-mediated signaling. It has been shown to fully inhibit LPA-driven Gαi signaling with an IC50 of 52.5 ± 12 nM. Furthermore, it fully inhibited LPA-mediated G-protein signaling leading to β-arrestin recruitment and activation with an IC50 of 31 ± 8.5 nM . This data contrasts with the behavior of BMS-986202, which, as an orthosteric antagonist, can fully inhibit all pathways, whereas SAR-100842's NAM activity results in a more nuanced, pathway-dependent inhibition profile [1].

Signal Transduction G-Protein Coupled Receptor β-Arrestin

Clinical Validation: Target Engagement and Biomarker Modulation in Patients with Diffuse Cutaneous Systemic Sclerosis

A Phase 2a, double-blind, randomized, placebo-controlled study in patients with diffuse cutaneous systemic sclerosis (dcSSc) demonstrated that SAR-100842 treatment led to a reduction in an LPA-induced gene signature in patient skin biopsies [1]. This finding provides direct evidence of target engagement in the relevant human disease tissue. While the primary endpoint of change in the modified Rodnan skin thickness score (MRSS) at week 8 was not statistically significant (mean change of -3.57 vs. -2.76 for placebo, p=0.46), the biomarker data confirms its biological activity in humans [1].

Clinical Trial Systemic Sclerosis Translational Medicine

Optimal Scientific Applications for SAR-100842 Based on Its Unique Evidence Profile


Investigating LPA1-Specific Signaling Pathways in Fibroblast Biology

Given its high selectivity for LPA1 over LPA2, LPA3, and LPA5 (IC50 of 65 nM vs. >10 µM for other subtypes), SAR-100842 is an ideal tool for dissecting LPA1-specific contributions to complex cellular processes like myofibroblast differentiation, proliferation, and cytokine secretion in dermal and pulmonary fibroblasts. Its use eliminates the confounding effects of targeting LPA3, which would occur with a dual antagonist like KI16425. This is directly supported by data showing SAR-100842 fully antagonized LPA-induced Ca2+ responses and inhibited myofibroblast differentiation in systemic sclerosis dermal fibroblasts [1].

Preclinical In Vivo Studies of Skin Fibrosis and Scleroderma

SAR-100842 is the compound of choice for researchers utilizing animal models of skin fibrosis, such as the bleomycin-induced or tight skin 1 (Tsk1) mouse models. The compound has demonstrated robust in vivo efficacy in these models, including the reversal of dermal thickening and reduction of skin collagen content when administered orally in a therapeutic protocol [1]. Its oral bioavailability and defined pharmacokinetic profile in mice (half-life of 4.9 h, Cmax of 5600 ng/mL at 30 mg/kg) further facilitate these studies .

Exploring the Functional Consequences of LPA1 Negative Allosteric Modulation (NAM)

For pharmacologists interested in understanding the nuanced effects of NAMs versus orthosteric antagonists on GPCR signaling, SAR-100842 serves as a well-characterized reference NAM. Comparative studies have shown that SAR-100842 exhibits a distinct, pathway-specific inhibitory profile in LPA1R functional assays (calcium mobilization, β-arrestin, cAMP, GTPγS, RhoA) compared to the orthosteric antagonist BMS-986202 [2]. This makes SAR-100842 invaluable for probing biased signaling and the therapeutic implications of allosteric modulation at the LPA1 receptor.

Clinical Biomarker and Target Engagement Studies in Fibrotic Diseases

As one of the few LPA1 antagonists to have advanced to Phase 2 clinical trials, SAR-100842 provides a unique, clinically-validated tool for translational research. Its demonstrated ability to modulate an LPA-induced gene signature in the skin of patients with systemic sclerosis offers a tangible endpoint for target engagement studies [3]. Researchers can use SAR-100842 to benchmark new LPA1-targeting compounds or to validate preclinical models against a known clinical comparator, thereby reducing the risk in future drug development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SAR-100842

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.